molecular formula C32H30N2O5S B453842 METHYL 2-((Z)-1-{3-[(3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

METHYL 2-((Z)-1-{3-[(3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B453842
M. Wt: 554.7g/mol
InChI Key: JZPYJQONVDCMCM-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as methoxy, phenyl, and dimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-((Z)-1-{3-[(3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with thiazolopyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-((Z)-1-{3-[(3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and core structure.

Properties

Molecular Formula

C32H30N2O5S

Molecular Weight

554.7g/mol

IUPAC Name

methyl (2Z)-2-[[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H30N2O5S/c1-19-13-20(2)15-25(14-19)39-18-24-16-22(11-12-26(24)37-4)17-27-30(35)34-29(23-9-7-6-8-10-23)28(31(36)38-5)21(3)33-32(34)40-27/h6-17,29H,18H2,1-5H3/b27-17-

InChI Key

JZPYJQONVDCMCM-PKAZHMFMSA-N

SMILES

CC1=CC(=CC(=C1)OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CC=C5)OC)C

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=C(C=CC(=C2)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CC=C5)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CC=C5)OC)C

Origin of Product

United States

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